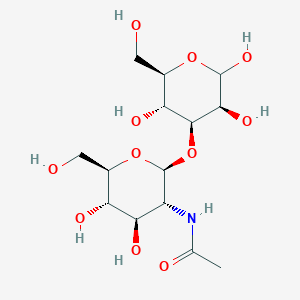
3-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose
概要
説明
beta-D-GlcpNAc-(1->3)-D-Manp: is a disaccharide compound consisting of N-acetyl-beta-D-glucosamine linked to D-mannose through a beta-(1->3) glycosidic bond. This compound is a part of the larger family of oligosaccharides and plays a significant role in various biological processes, including cell signaling and molecular recognition.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-GlcpNAc-(1->3)-D-Manp typically involves the use of glycosyl donors and acceptors. The process begins with the protection of hydroxyl groups on the monosaccharides to prevent unwanted reactions. The glycosyl donor, often a trichloroacetimidate derivative of N-acetyl-beta-D-glucosamine, reacts with the glycosyl acceptor, D-mannose, under the influence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of beta-D-GlcpNAc-(1->3)-D-Manp involves enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of the N-acetyl-beta-D-glucosamine residue to D-mannose in a highly specific manner. The process is carried out in bioreactors under controlled conditions of pH, temperature, and substrate concentration to maximize the efficiency and yield of the desired disaccharide.
化学反応の分析
Types of Reactions
Oxidation: beta-D-GlcpNAc-(1->3)-D-Manp can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include periodate and bromine water.
Reduction: The compound can be reduced to form alditols using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups. For example, acetylation using acetic anhydride in the presence of a base like pyridine.
Common Reagents and Conditions
Oxidation: Periodate, bromine water; aqueous conditions.
Reduction: Sodium borohydride; methanol or ethanol as solvent.
Substitution: Acetic anhydride, pyridine; room temperature.
Major Products Formed
Oxidation: Formation of uronic acids.
Reduction: Formation of alditols.
Substitution: Formation of acetylated derivatives.
科学的研究の応用
beta-D-GlcpNAc-(1->3)-D-Manp has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex oligosaccharides and glycoconjugates.
Biology: Plays a role in cell-cell communication and molecular recognition processes.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the production of bioactive compounds and as a stabilizer in food and cosmetic products.
作用機序
The mechanism by which beta-D-GlcpNAc-(1->3)-D-Manp exerts its effects involves its interaction with specific receptors and enzymes. The compound binds to lectins, which are carbohydrate-binding proteins, facilitating cell-cell adhesion and signaling. It also serves as a substrate for glycosidases, which hydrolyze the glycosidic bond, releasing the monosaccharides for further metabolic processes.
類似化合物との比較
Similar Compounds
beta-D-GlcpNAc-(1->3)-beta-D-Galp: An amino disaccharide consisting of N-acetyl-beta-D-glucosamine linked to beta-D-galactose.
beta-D-GlcpNAc-(1->3)-alpha-D-GalpNAc: An amino disaccharide comprising N-acetyl-beta-D-glucosamine linked to alpha-D-galactosamine.
Uniqueness
beta-D-GlcpNAc-(1->3)-D-Manp is unique due to its specific glycosidic linkage and the presence of D-mannose, which imparts distinct biological properties. Unlike other similar compounds, it has a higher affinity for certain lectins and glycosidases, making it particularly useful in targeted biological applications.
特性
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3S,4S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)5(2-16)25-14(7)26-12-9(20)6(3-17)24-13(23)11(12)22/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10-,11+,12+,13?,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWNIYCPCRHGAE-DLDFRZNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H](OC([C@H]2O)O)CO)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


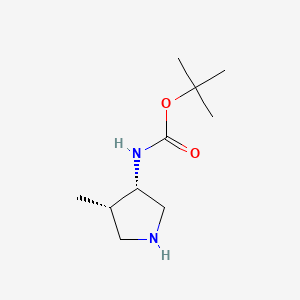
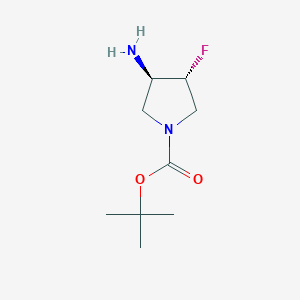
![(2S,3R,5R)-2-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-5,6-dimethylheptan-3-ol](/img/structure/B1141781.png)


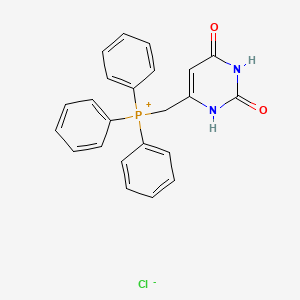
![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)
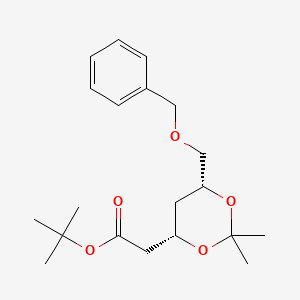
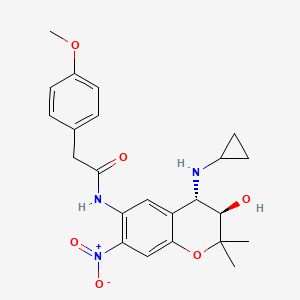

![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)
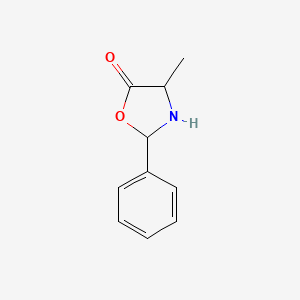
![1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol](/img/structure/B1141798.png)
